4-[1-(Trifluoromethyl)vinyl]benzonitrile

Lipophilicity Partition Coefficient ADME

4-[1-(Trifluoromethyl)vinyl]benzonitrile (C10H6F3N, MW 197.16) is a para-substituted benzonitrile derivative bearing an α-trifluoromethyl vinyl group. The electron-withdrawing –CF3 moiety on the vinyl unit imparts distinct electronic characteristics compared to non-fluorinated or regioisomeric analogs, including elevated lipophilicity (ACD/LogP 2.53), increased density (1.2 g/cm³), and a substantially higher boiling point (271.7 °C at 760 mmHg).

Molecular Formula C10H6F3N
Molecular Weight 197.16 g/mol
Cat. No. B12861852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(Trifluoromethyl)vinyl]benzonitrile
Molecular FormulaC10H6F3N
Molecular Weight197.16 g/mol
Structural Identifiers
SMILESC=C(C1=CC=C(C=C1)C#N)C(F)(F)F
InChIInChI=1S/C10H6F3N/c1-7(10(11,12)13)9-4-2-8(6-14)3-5-9/h2-5H,1H2
InChIKeyYMCLDFVIIXBKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[1-(Trifluoromethyl)vinyl]benzonitrile (CAS 471856-97-0) – Core Physicochemical and Structural Profile for Informed Procurement


4-[1-(Trifluoromethyl)vinyl]benzonitrile (C10H6F3N, MW 197.16) is a para-substituted benzonitrile derivative bearing an α-trifluoromethyl vinyl group. The electron-withdrawing –CF3 moiety on the vinyl unit imparts distinct electronic characteristics compared to non-fluorinated or regioisomeric analogs, including elevated lipophilicity (ACD/LogP 2.53), increased density (1.2 g/cm³), and a substantially higher boiling point (271.7 °C at 760 mmHg) . The compound is available from specialty chemical suppliers at typical purities of ≥95% (CAS 471856-97-0) and is primarily utilized as a fluorinated building block for cycloaddition chemistry, C–CN bond activation studies, and the synthesis of trifluoromethylated heterocycles .

Why In-Class Benzonitrile Analogs Cannot Substitute for 4-[1-(Trifluoromethyl)vinyl]benzonitrile Without Performance Penalties


The regiochemistry and vinyl-substitution pattern of 4-[1-(trifluoromethyl)vinyl]benzonitrile lead to measurable differences in lipophilicity, volatility, C–CN bond activation thermodynamics, and cycloaddition reactivity relative to its closest analogs. For example, the para-vinyl-CF3 arrangement elevates the predicted logP by +0.26 units and the boiling point by +26.7 °C versus the non-fluorinated 4-vinylbenzonitrile . In [3+2] cycloadditions with benzonitrile oxide, the CF3-substituted vinylbenzene reduces activation energies compared to the CH3 analog, translating to higher experimental yields [1]. The para-CF3-vinyl orientation also affects the thermodynamics of C–CN oxidative addition relative to ortho- or meta-regioisomers [2]. Consequently, substituting with 4-vinylbenzonitrile, 3-[1-(trifluoromethyl)vinyl]benzonitrile, or 2-(trifluoromethyl)-4-vinylbenzonitrile will alter reaction rates, yields, regioselectivity, and product distributions in ways that cannot be compensated by simple stoichiometric adjustments.

Quantitative Differentiation Roadmap: 4-[1-(Trifluoromethyl)vinyl]benzonitrile vs. Closest Analogs


ACD/LogP Elevation: +0.26 Units Versus 4-Vinylbenzonitrile

Replacement of the vinyl hydrogen with a trifluoromethyl group increases predicted lipophilicity. The target compound 4-[1-(trifluoromethyl)vinyl]benzonitrile exhibits an ACD/LogP of 2.53, compared with 2.27 for the non-fluorinated 4-vinylbenzonitrile . This +0.26 log unit increase corresponds to a ~1.8× higher octanol-water partition coefficient.

Lipophilicity Partition Coefficient ADME

Boiling Point Increase: +26.7 °C Versus 4-Vinylbenzonitrile

Introduction of the CF3 group significantly reduces volatility. The predicted boiling point of 4-[1-(trifluoromethyl)vinyl]benzonitrile is 271.7 °C at 760 mmHg, compared with 245.0 °C for 4-vinylbenzonitrile . Density follows the same trend: 1.2 g/cm³ vs 1.0 g/cm³.

Volatility Distillation Thermal Stability

[3+2] Cycloaddition Activation Energy Reduction: CF3 vs CH3 Substituent

In the [3+2] cycloaddition of benzonitrile oxide with 1-trifluoromethyl-4-vinyl-benzene versus 1-methyl-4-vinyl-benzene, the CF3 group lowers the activation energy relative to the CH3 analog, enabling higher experimental yields under identical conditions [1]. This result, obtained at the B3LYP/6-311++G(d,p) level of theory, demonstrates that the electron-withdrawing character of CF3 directly accelerates the cycloaddition reaction.

Cycloaddition Activation Energy Reactivity

C–CN Bond Activation Thermodynamic Favorability: Electron-Withdrawing Substituent Effects

The para electron-withdrawing substituent (–CF3) is expected to stabilize the C–CN oxidative addition product with zerovalent nickel relative to electron-neutral analogs. In the ortho-fluoro benzonitrile series, each ortho-F contributes –6.6 kcal/mol and each meta-F –1.8 kcal/mol to the free energy of the C–CN activation product [1]. Extrapolating to the CF3-substituted vinyl compound, the strong –I effect of the CF3 group is predicted to further shift the η²-nitrile ⇌ C–CN activation equilibrium toward the product side beyond what is observed for 3-fluoro- or 4-fluorobenzonitrile (ΔG° –2.39 and –1.16 kcal/mol, respectively, in THF).

C–CN Activation Organometallics Nickel(0) Complexes

Regioisomeric Differentiation: Para vs Meta CF3-Vinyl Substitution Pattern

Compared to the meta-isomer 3-[1-(trifluoromethyl)vinyl]benzonitrile, the para-substituted compound presents a different electronic environment at the nitrile group. The para arrangement places the electron-withdrawing CF3-vinyl group in direct conjugation with the nitrile, enhancing its electrophilicity and resonance contribution relative to the meta isomer. Although direct head-to-head experimental data are limited, this electronic distinction is well-established from Hammett σ constants: para-CF3 (σp = 0.54) exerts stronger resonance withdrawal than meta-CF3 (σm = 0.43) [1].

Regiochemistry Cross-Coupling Substituent Effects

Evidence-Backed Application Scenarios Where 4-[1-(Trifluoromethyl)vinyl]benzonitrile Outperforms Analogs


Accelerated [3+2] Cycloaddition Library Synthesis

The CF3-vinyl substrate lowers the activation energy for benzonitrile oxide cycloaddition compared to the methyl analog, enabling higher experimental yields under identical reaction conditions [1]. This makes it the building block of choice for medicinal chemistry groups synthesizing isoxazoline or dihydroisoxazole libraries, where reaction rate and yield directly affect screening throughput.

C–CN Bond Activation in Nickel-Catalyzed Cross-Coupling

The stronger electron-withdrawing character of the para-CF3-vinyl group relative to para-F (–CF3 σp = 0.54 vs –F σp = 0.06) predicts a more negative ΔG° for C–CN oxidative addition than the –1.16 kcal/mol measured for 4-fluorobenzonitrile with [Ni(dippe)] in THF [1]. Organometallic chemists developing nickel-mediated nitrile functionalization should select this compound to maximize equilibrium conversion of the η²-nitrile complex to the C–CN activation product.

Lipophilicity-Driven Biological Probe Design

With an ACD/LogP of 2.53—0.26 log units higher than 4-vinylbenzonitrile—the CF3-vinyl compound provides a quantifiable lipophilicity boost without altering molecular weight excessively [1]. This property is particularly valuable when optimizing blood-brain barrier penetration or membrane partitioning in cellular assay probe development, where each 0.3 logP unit can significantly shift the pharmacokinetic profile [1].

High-Temperature Polymerization or Material Synthesis

The boiling point of 271.7 °C and density of 1.2 g/cm³—substantially above the 245.0 °C and 1.0 g/cm³ of 4-vinylbenzonitrile—enable this monomer to withstand higher processing temperatures during thermal polymerization or vapor-phase deposition [1]. This thermal tolerance reduces premature volatilization and ensures better incorporation into fluorinated polymer backbones.

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